N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Description
N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring and an oxazole ring substituted with dimethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-12(15-9(2)20-22-10(15)3)16(21)17-14-8-7-13(18-19-14)11-5-6-11/h7-8,11-12H,4-6H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTJWTFBTLJORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)C(=O)NC2=NN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized separately, typically from a precursor like an α-haloketone and an amide, through a cyclization reaction.
Coupling of the Rings: The final step involves coupling the pyridazine and oxazole rings through a suitable linker, such as a butanamide chain, using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the oxazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridazine ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propionamide
Uniqueness
Compared to similar compounds, N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide may exhibit unique properties due to the specific length and structure of its butanamide linker
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
